3-(Chloromethyl)cyclopent-2-enone
Description
3-(Chloromethyl)cyclopent-2-enone is a functionalized cyclopentenone derivative characterized by a chloromethyl (-CH2Cl) substituent at the 3-position of the cyclopentenone ring. This compound belongs to a class of α,β-unsaturated ketones, which are highly reactive due to their conjugated enone system. The chloromethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or further functionalization via cross-coupling methodologies.
Properties
Molecular Formula |
C6H7ClO |
|---|---|
Molecular Weight |
130.57 g/mol |
IUPAC Name |
3-(chloromethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C6H7ClO/c7-4-5-1-2-6(8)3-5/h3H,1-2,4H2 |
InChI Key |
IHNSKCGGQFMZGD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Chloromethyl)cyclopent-2-enone can be achieved through several methods. One common approach involves the chloromethylation of cyclopent-2-enone. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride . The reaction proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of 3-(Chloromethyl)cyclopent-2-enone may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)cyclopent-2-enone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be readily substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones under appropriate conditions.
Reduction: Reduction of the enone moiety can yield cyclopentanol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is typical.
Major Products Formed:
Nucleophilic Substitution: Substituted cyclopent-2-enones.
Oxidation: Cyclopent-2-enone carboxylic acids or diketones.
Reduction: Cyclopentanol derivatives.
Scientific Research Applications
3-(Chloromethyl)cyclopent-2-enone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)cyclopent-2-enone involves its reactivity towards nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent substitution reactions . The enone moiety can undergo conjugate addition, further expanding its reactivity profile . These interactions are crucial for its biological and chemical activities.
Comparison with Similar Compounds
Comparison with Similar Compounds
The reactivity, stability, and biological activity of 3-(chloromethyl)cyclopent-2-enone can be contextualized by comparing it to structurally analogous cyclopentenones. Key examples include:
3-Ethyl-2-cyclopenten-1-one
- Structure : Features an ethyl group at the 3-position instead of chloromethyl.
- Molecular Formula : C7H10O; Average mass: 110.156 g/mol .
- Synthesis : Typically derived from cyclopentanedione precursors via alkylation or condensation reactions.
- Reactivity : The ethyl group acts as an electron-donating substituent, reducing electrophilicity compared to the chloromethyl analog. This results in slower conjugate addition rates.
2-Ethyl-3-methoxy-cyclopent-2-enone (Compound 14)
- Structure : Contains methoxy (-OCH3) and ethyl groups at the 2- and 3-positions, respectively.
- Synthesis: Prepared from 2-ethyl-1,3-cyclopentanedione using TiCl4 in methanol with an 88% yield .
- Key Data: 1H NMR: δ 2.16 (q, J=7.6 Hz, CH2), 3.95 (s, OCH3) . 13C NMR: δ 197.0 (C=O), 120.4 (enone carbons) .
- Applications : Intermediate in chemoenzymatic syntheses of bioactive molecules .
3-Isobutoxy-5-(3-(2-((triisopropylsilyl)oxy)ethyl)benzyl)cyclopent-2-enone (Compound 20)
- Structure : Substituted with bulky isobutoxy and silyl-protected benzyl groups.
- Synthesis : Generated via lithiation and nucleophilic addition, yielding 49% .
- Reactivity : Bulky substituents hinder nucleophilic attack at the α,β-unsaturated ketone, contrasting with the accessible chloromethyl group in the target compound .
Antimicrobial Cyclopentenones from Actinoalloteichus nanshanensis
- Examples: Compound 6: (Z)-2-(1,5-dihydroxypent-2-en-2-yl)-3-(hydroxymethyl)cyclopent-2-enone. Compound 7: (E)-isomer of Compound 6 .
- Bioactivity : Both compounds exhibit antimicrobial activity against Staphylococcus epidermidis and Candida albicans (MIC < 10 µg/mL) and cytotoxicity against A549 lung cancer cells (IC50: 14.67–23.36 µg/mL) .
Data Tables
Research Findings and Insights
- Reactivity Trends: Chloromethyl-substituted cyclopentenones are more reactive in nucleophilic substitutions than ethyl or methoxy analogs due to the electron-withdrawing Cl atom .
- Synthetic Efficiency : Methoxy and ethyl derivatives achieve higher yields (>80%) compared to bulky silyl-protected analogs (~50%) .
- Biological Relevance : Hydroxymethyl and dihydroxy substituents (e.g., Compounds 6–7) correlate with enhanced antimicrobial and anticancer activity, suggesting that functionalization at the 3-position critically influences bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
